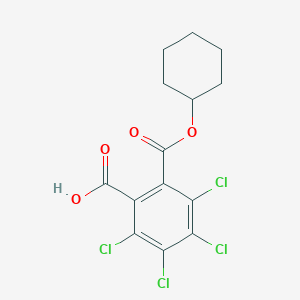

Cyclohexyl tetrachlorophthalate

Description

Cyclohexyl tetrachlorophthalate is a chlorinated organic compound featuring a cyclohexyl ester group and a tetrachlorinated phthalate backbone. The cyclohexyl group is known to enhance biological activity in antimicrobial compounds, as seen in imidazoline derivatives , while tetrachlorinated phthalates may share environmental persistence concerns akin to chlorophenols . Further research is needed to fully characterize its properties and applications.

Properties

CAS No. |

115841-75-3 |

|---|---|

Molecular Formula |

C14H12Cl4O4 |

Molecular Weight |

386.0 g/mol |

IUPAC Name |

2,3,4,5-tetrachloro-6-cyclohexyloxycarbonylbenzoic acid |

InChI |

InChI=1S/C14H12Cl4O4/c15-9-7(13(19)20)8(10(16)12(18)11(9)17)14(21)22-6-4-2-1-3-5-6/h6H,1-5H2,(H,19,20) |

InChI Key |

BTORBNGRIRXHPA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)OC(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexyl tetrachlorophthalate can be synthesized through the reaction of cyclohexanol with tetrachlorophthalic anhydride. The reaction typically occurs in the presence of a catalyst, such as sulfuric acid, under controlled temperature and pressure conditions . The process involves the esterification of cyclohexanol with tetrachlorophthalic anhydride, resulting in the formation of cyclohexyl tetrachlorophthalate.

Industrial Production Methods: Industrial production of cyclohexyl tetrachlorophthalate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl tetrachlorophthalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form cyclohexyl tetrachlorophthalate derivatives.

Reduction: Reduction reactions can convert cyclohexyl tetrachlorophthalate into cyclohexyl phthalate derivatives.

Substitution: The tetrachlorophthalate moiety can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.

Major Products: The major products formed from these reactions include various cyclohexyl derivatives and substituted phthalates, depending on the reaction conditions and reagents used .

Scientific Research Applications

Cyclohexyl tetrachlorophthalate has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

Mechanism of Action

The mechanism of action of cyclohexyl tetrachlorophthalate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Role of the Cyclohexyl Substituent

The cyclohexyl group is critical for biological activity in related compounds. For example:

- Antifungal Activity: In imidazoline derivatives, removing the cyclohexyl substituent abolished antifungal activity against Candida spp. Molecular modeling indicated that non-polar interactions with binding sites drive efficacy, favoring hydrophobic groups like cyclohexyl .

- Enzyme Inhibition Selectivity : In LIM kinase inhibitors, cyclohexyl linker stereochemistry ((R,R) vs. (S,S)) dictated selectivity for LIMK1 over LIMK2. (R,R)-cyclohexyl derivatives (e.g., compounds 25–26) showed 10-fold selectivity for LIMK1, while (S,S)-analogues (compounds 23–24) favored LIMK2 .

Chlorinated Backbone: Environmental and Regulatory Considerations

Tetrachlorophthalates may share environmental risks with chlorophenols, which are restricted due to toxicity and persistence. Key comparisons include:

- Persistence: Chlorophenols bioaccumulate and resist degradation, leading to long-term ecological harm. Tetrachlorophthalates likely exhibit similar stability.

- Regulatory Status: Chlorophenols face strict regulations under ZDHC MRSL (Zero Discharge of Hazardous Chemicals). Safer alternatives (e.g., non-halogenated preservatives) are prioritized .

Research Findings and Implications

Structural Optimization :

- The cyclohexyl group is indispensable for antifungal activity, but replacing saturated rings (e.g., imidazoline) with aromatic counterparts (e.g., imidazole) could enhance potency .

- Stereochemical adjustments in cyclohexyl linkers can fine-tune enzyme inhibition profiles, offering pathways for targeted drug design .

Environmental and Safety Gaps: Limited toxicological data for cyclohexyl tetrachlorophthalate necessitate precautionary handling, akin to warnings for structurally related compounds like thiophene fentanyl derivatives . Compliance with GHS and ZDHC MRSL standards is advised for industrial applications to mitigate environmental risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.